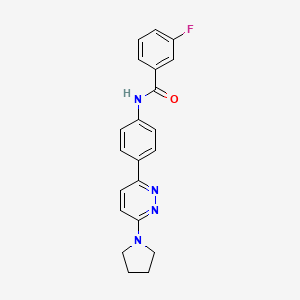
methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, sulfonamide, and tetrahydroisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the sulfonamide group: The tetrahydroisoquinoline intermediate is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Attachment of the carbamate group: Finally, the sulfonamide intermediate is treated with methyl chloroformate to introduce the carbamate functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl groups in the compound can be reduced to their corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrahydroisoquinoline moiety can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to different aromatic systems.
Carbamate derivatives: Compounds with carbamate groups attached to various organic frameworks.
Uniqueness
Methyl (4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
methyl N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-25-17(22)19-12-4-6-14(7-5-12)26(23,24)20-13-3-2-11-8-9-18-16(21)15(11)10-13/h2-7,10,20H,8-9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHBUIHZNKWZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide](/img/structure/B2862753.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)
![N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2862758.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2862761.png)
![4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2862763.png)
![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)


![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
